Cas no 895244-96-9 (2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide is a versatile organic compound with notable synthetic utility. It serves as an effective intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's cyclohexylmethyl group provides stability and enhances its reactivity, while the chloro and methylamino substituents contribute to its unique chemical properties. This compound is particularly valued for its use in the synthesis of biologically active molecules.
2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide structure
895244-96-9 structure
Product name:2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide
CAS No:895244-96-9
MF:C10H18ClNO
Molecular Weight:203.709022045135
CID:5703103
PubChem ID:50988963

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
    • 895244-96-9
    • 2-chloro-N-cyclohexylmethyl-N-methyl-acetamide
    • SCHEMBL2933581
    • AKOS010026699
    • CS-0249920
    • EN300-46846
    • Z561154538
    • KFSDXOJJSMRMKQ-UHFFFAOYSA-N
    • 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide
    • インチ: 1S/C10H18ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h9H,2-8H2,1H3
    • InChIKey: KFSDXOJJSMRMKQ-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)CC1CCCCC1)=O

計算された属性

  • 精确分子量: 203.108
  • 同位素质量: 203.108
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3A^2
  • XLogP3: 2.7

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-46846-0.1g
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9 95.0%
0.1g
$96.0 2025-03-15
TRC
C377035-25mg
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9
25mg
$ 50.00 2022-04-01
Enamine
EN300-46846-0.05g
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9 95.0%
0.05g
$65.0 2025-03-15
1PlusChem
1P019W3B-500mg
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9 95%
500mg
$368.00 2024-04-20
Aaron
AR019WBN-500mg
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9 95%
500mg
$377.00 2025-02-14
Aaron
AR019WBN-5g
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
895244-96-9 95%
5g
$1446.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320590-500mg
2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide
895244-96-9 95%
500mg
¥4608.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320590-1g
2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide
895244-96-9 95%
1g
¥6386.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320590-2.5g
2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide
895244-96-9 95%
2.5g
¥12542.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1320590-5g
2-Chloro-n-(cyclohexylmethyl)-n-methylacetamide
895244-96-9 95%
5g
¥18590.00 2024-04-26

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide 関連文献

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamideに関する追加情報

Professional Introduction to 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide (CAS No. 895244-96-9)

2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide, identified by its Chemical Abstracts Service (CAS) number 895244-96-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of amides, which are widely recognized for their diverse biological activities and applications in drug development. The structural features of this molecule, particularly the presence of a chloro substituent and a bulky cyclohexylmethyl group, contribute to its unique chemical properties and potential therapeutic benefits.

The synthesis and characterization of 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide have been extensively studied in recent years. Researchers have focused on optimizing synthetic routes to achieve high yields and purity while minimizing environmental impact. Advanced techniques such as liquid-phase organic synthesis and flow chemistry have been employed to enhance the efficiency of the synthesis process. These methods not only improve the scalability of production but also align with the growing emphasis on sustainable chemistry practices.

In terms of biological activity, 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide has shown promise in various preclinical studies. Its amide functionality makes it a versatile scaffold for designing molecules that can interact with biological targets. Specifically, the chloro substituent can enhance binding affinity by participating in hydrogen bonding or hydrophobic interactions, while the cyclohexylmethyl group provides steric hindrance that can fine-tune receptor binding. These features have led to its investigation as a potential intermediate in the development of novel therapeutic agents.

Recent research has highlighted the compound's potential in addressing neurological disorders. Studies suggest that amide derivatives like 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide may modulate neurotransmitter systems by acting on specific receptors or enzymes. For instance, modifications to the amide bond can influence metabolic stability, while the presence of a lipophilic group like cyclohexylmethyl can improve blood-brain barrier penetration. These properties make it an attractive candidate for further exploration in drug discovery programs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing effective drugs. Preliminary studies indicate that this compound exhibits favorable solubility characteristics, which could enhance oral bioavailability. Additionally, its metabolic stability suggests it may have a prolonged half-life, allowing for less frequent dosing. These attributes are highly desirable in pharmaceutical candidates and could position this compound as a lead molecule for further optimization.

The role of computational chemistry in analyzing 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide cannot be overstated. Techniques such as molecular docking and quantum mechanical calculations have enabled researchers to predict binding interactions with biological targets with high accuracy. By leveraging these computational tools, scientists can rapidly screen large libraries of compounds and identify promising candidates for experimental validation. This approach has significantly accelerated the drug discovery process and reduced time-to-market for new therapies.

In conclusion, 2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide (CAS No. 895244-96-9) represents a valuable asset in pharmaceutical research due to its unique structural features and potential biological activities. The combination of synthetic advancements, biological investigations, and computational modeling has positioned this compound as a promising candidate for further development. As research continues to uncover new therapeutic applications, compounds like this will play an increasingly important role in addressing unmet medical needs.

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